
N-Acetyl-DL-alanine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-DL-alanine-d7: is a deuterium-labeled analog of N-Acetyl-DL-alanine. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its unique properties that allow for precise tracking and quantification in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-DL-alanine-d7 typically involves the acetylation of DL-alanine with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to achieve the desired deuterium labeling. The product is then purified using chromatographic methods to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-DL-alanine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: N-Acetyl-DL-alanine-d7 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound in complex chemical systems .
Biology: In biological research, the compound is used to study metabolic pathways and enzyme kinetics. Its stable isotope labeling enables accurate quantification and analysis of metabolic processes .
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in identifying metabolic pathways and potential drug interactions .
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug products .
Mécanisme D'action
The mechanism of action of N-Acetyl-DL-alanine-d7 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification in biological systems. This helps in understanding the pharmacokinetics and metabolism of drugs, as well as identifying potential metabolic pathways and interactions .
Comparaison Avec Des Composés Similaires
N-Acetyl-DL-alanine: The non-deuterated analog of N-Acetyl-DL-alanine-d7.
N-Acetyl-DL-methionine: Another N-acetylated amino acid used in similar research applications
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracking and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise measurement is crucial .
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2,3,3,3-tetradeuterio-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,2D3,3D |
Clé InChI |
KTHDTJVBEPMMGL-YYWVXINBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NC([2H])(C(=O)O)C([2H])([2H])[2H] |
SMILES canonique |
CC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


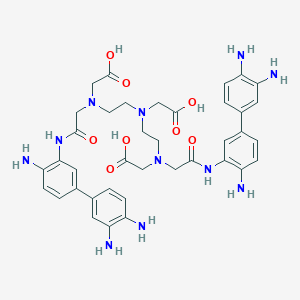

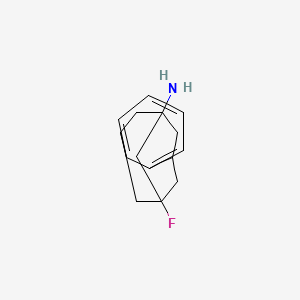

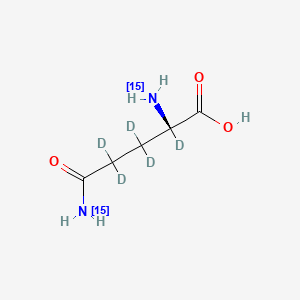
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
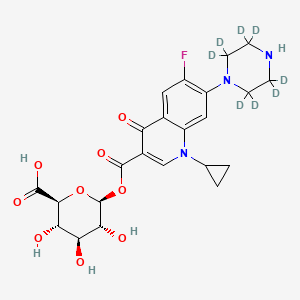

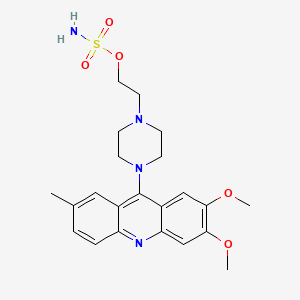
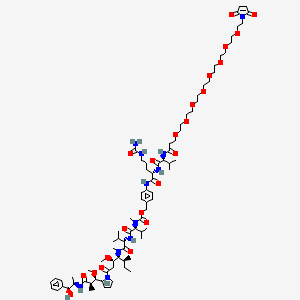
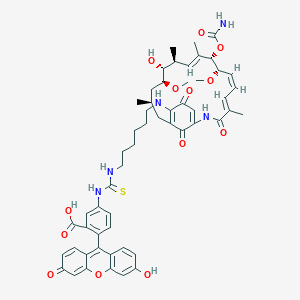
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
